molecular formula C13H17ClFN B1378178 4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride CAS No. 1414959-17-3

4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride

Cat. No.: B1378178
CAS No.: 1414959-17-3
M. Wt: 241.73 g/mol
InChI Key: OVFKXNDDIURCAH-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine] hydrochloride is a chemical compound with the molecular formula C13H17ClFN It is characterized by a spirocyclic structure, which includes an indene and a piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine] hydrochloride typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Spirocyclization: The indene derivative undergoes a spirocyclization reaction with a piperidine derivative. This step often requires the use of a strong base and a suitable solvent to facilitate the formation of the spirocyclic structure.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine] hydrochloride are typically scaled-up versions of the laboratory synthesis. These methods emphasize efficiency, yield optimization, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine] hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium fluoride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine] hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine] hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine]
  • 2,3-Dihydrospiro[indene-1,3’-piperidine]
  • 4-Chloro-2,3-dihydrospiro[indene-1,3’-piperidine]

Uniqueness

4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine] hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its non-fluorinated counterparts.

Properties

IUPAC Name

7-fluorospiro[1,2-dihydroindene-3,3'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN.ClH/c14-12-4-1-3-11-10(12)5-7-13(11)6-2-8-15-9-13;/h1,3-4,15H,2,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFKXNDDIURCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C=CC=C3F)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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